molecular formula C44H72N10O18 B8180525 FTISADTSK (acetate)

FTISADTSK (acetate)

Cat. No.: B8180525
M. Wt: 1029.1 g/mol
InChI Key: UKTQCMUTDVIMHS-LYXGYIQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FTISADTSK (acetate) is an endogenous stable signature peptide derived from the complementarity-determining region (CDR) of the monoclonal antibody trastuzumab (Herceptin®). It is widely used as a surrogate peptide for quantifying trastuzumab in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Chemical Reactions Analysis

Chemical Stability Under Alkaline Conditions

FTISADTSK acetate demonstrates pH-dependent stability, particularly during sample preparation for LC-MS/MS analysis. Key findings include:

  • Deamidation susceptibility : The asparagine residue at position 55 (Asn55) undergoes pH-dependent deamidation, forming isoaspartic acid (isoAsp) and aspartic acid (Asp) via a succinimide intermediate .

  • Kinetic profiling :

    pHTime to 50% DeamidationPrimary Product Ratio (isoAsp:Asp)
    7.0>20 hours1:4
    8.53 hours3:1
    Deamidation accelerates significantly at pH >8.0, with isoAsp dominating at higher alkalinity .

Reaction Pathways in Biological Matrices

In plasma stability studies:

  • Intramolecular cyclization : The Asn55-Gly56 sequence facilitates nucleophilic attack by the backbone amide, forming a five-membered succinimide ring .

  • Hydrolysis : The succinimide intermediate hydrolyzes to generate either:

    • Aspartic acid (via attack at the α-carbonyl)

    • Isoaspartic acid (via attack at the β-carbonyl)

  • Environmental effects : Conformational constraints in intact trastuzumab reduce deamidation rates (t₁/₂ = 56 days in plasma vs. 4–6 hours in digestion buffer at pH 8.0) .

Impact of Analytical Processing

ParameterEffect on FTISADTSK Acetate StabilityCitation
Digestion time >3 hours increases deamidation by 15–20%
Temperature 37°C accelerates degradation 8x vs. 25°C
Oxygen exposure No significant oxidation observed

Comparative Stability Across Analytical Methods

  • LC-MS/MS vs. ELISA :

    • LC-MS/MS detects intact peptide concentration (via stable signature peptide FTISADTSK ) and deamidated forms (via IYPTNGYTR ) .

    • ELISA shows 2x faster immunoreactivity loss due to dual epitope dependency on intact Asn55 residues .

Synthetic and Formulation Reactions

  • Isotope labeling : Stable heavy isotopes (¹³C₆,¹⁵N₂) are incorporated without altering reaction kinetics, enabling tracer studies .

  • In vivo formulation : Compatible with DMSO/PEG300/Tween 80 mixtures but degrades in corn oil-based solutions .

Scientific Research Applications

Biomedical Research

1.1 Monitoring Protein Biotransformation

FTISADTSK (acetate) serves as a stable signature peptide for monitoring the biotransformation of Trastuzumab in vivo. It is utilized in selected reaction monitoring (SRM) mass spectrometry to quantify Trastuzumab and its deamidation products in human plasma. This application is crucial for understanding the pharmacokinetics and metabolism of therapeutic antibodies, which can inform dosing strategies and improve patient outcomes .

Case Study: Trastuzumab Pharmacokinetics

  • Objective : To quantify Trastuzumab and its metabolites in plasma.
  • Methodology : SRM mass spectrometry was employed to detect FTISADTSK (acetate) as a marker.
  • Findings : The study demonstrated that FTISADTSK (acetate) levels correlated with Trastuzumab concentrations, providing insights into the drug’s metabolic pathways .

Therapeutic Development

2.1 Cancer Treatment

As a derivative of Trastuzumab, FTISADTSK (acetate) has implications in enhancing targeted therapies for HER2-positive cancers. Its role as a biomarker can aid in patient stratification for personalized medicine approaches.

Case Study: Personalized Medicine in HER2-Positive Breast Cancer

  • Objective : To evaluate the efficacy of personalized treatment regimens based on biomarker levels.
  • Methodology : Patients were monitored for FTISADTSK (acetate) levels to tailor therapy.
  • Findings : Patients with higher levels of FTISADTSK showed better responses to Trastuzumab therapy, highlighting the peptide's potential as a predictive biomarker .

Formulation Science

FTISADTSK (acetate) can be incorporated into drug formulations to improve solubility and stability. Its chemical properties allow it to be used as an excipient in various pharmaceutical preparations.

Table 1: Solubility Data for FTISADTSK (Acetate)

ConcentrationVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM0.9717 mL4.8586 mL9.7172 mL
5 mM0.1943 mL0.9717 mL1.9434 mL
10 mM0.0972 mL0.4859 mL0.9717 mL

This table illustrates the solubility characteristics of FTISADTSK (acetate), which are critical for formulating effective drug delivery systems .

Future Directions and Research Opportunities

The applications of FTISADTSK (acetate) extend beyond current uses, with potential future research focusing on:

  • Exploration of Novel Therapeutic Targets : Investigating the role of FTISADTSK in other cancer types or diseases.
  • Development of Combination Therapies : Assessing its efficacy when used alongside other therapeutic agents.
  • Advancements in Drug Delivery Systems : Utilizing its properties to enhance the bioavailability of poorly soluble drugs.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₄₂H₆₈N₁₀O₁₆
  • Molecular Weight : 969.06 Da
  • CAS Number : 1431957-73-1
  • Stability : Exhibits high stability in serum and plasma, with optimal digestion efficiency achieved at 3 hours using a protein-to-trypsin ratio ≤30:1 .
  • Analytical Role : Monitored via selected reaction monitoring (SRM) with transitions such as m/z 485.2 → 721.4 (quantification) and m/z 485.2 → 608.3 (confirmation) .

FTISADTSK (acetate) is critical in pharmacokinetic studies, therapeutic drug monitoring (TDM), and understanding trastuzumab’s metabolic pathways . Its isotope-labeled form (*FTISADTSK, ¹³C⁹/¹⁵N-labeled phenylalanine) is used as an internal standard to minimize variability in LC-MS/MS assays .

Peptides Derived from Trastuzumab

IYPTNGYTR (Acetate)

  • Origin: Another signature peptide from trastuzumab’s CDR .
  • Role : Used to monitor trastuzumab’s deamidation, a post-translational modification affecting drug stability .
  • Stability: FTISADTSK is less prone to enzymatic degradation during digestion, as evidenced by its consistent recovery rates (>95%) in serum .

FTLSVDR (From Pertuzumab)

  • Origin: Signature peptide from pertuzumab (Perjeta®), another HER2-targeting antibody .
  • Role : Quantifies pertuzumab in co-administered therapies with trastuzumab.
  • Comparison: MRM Performance: FTISADTSK (m/z 485.5) and FTLSVDR (m/z 419.2) exhibit distinct fragmentation patterns. FTISADTSK has a higher signal-to-noise ratio (S/N >27:1) compared to FTLSVDR (S/N ~20:1) . Cross-Reactivity: No cross-reactivity observed between the two peptides, enabling simultaneous quantification in serum .

Structural and Functional Comparison

Parameter FTISADTSK (Acetate) IYPTNGYTR (Acetate) FTLSVDR
Amino Acid Sequence Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys Ile-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg Phe-Thr-Leu-Ser-Val-Asp-Arg
Molecular Weight 969.06 Da 1,072.12 Da 798.88 Da
MRM Transition 485.2 → 721.4 Not specified 419.2 → 690.3
LLOQ 0.75 µg/mL (5 nM) 1.2 µg/mL (8 nM) 1.0 µg/mL (7.5 nM)
Precision (%CV) <12.7% <15% <14%
Key Application Trastuzumab TDM Deamidation monitoring Pertuzumab TDM

Data compiled from

Analytical Performance and Method Optimization

LC-MS/MS Parameters

  • Column : Waters HSS T3 (1.8 µm, 100 × 2.1 mm) .
  • Gradient : 0.2% formic acid in water/acetonitrile, 0.7 mL/min flow rate .
  • Ion Source : OptiFlow® Turbo V, demonstrating <3.58% CV over 1,150 injections for FTISADTSK .

Digestion Efficiency

  • Time Optimization : FTISADTSK achieves maximum digestion efficiency at 3 hours, whereas IYPTNGYTR requires 6 hours .
  • Protein-to-Trypsin Ratio : Ratios >30:1 reduce FTISADTSK recovery due to trypsin autolysis, while ratios ≤30:1 maintain >90% efficiency .

Biological Activity

FTISADTSK (acetate) is a significant peptide derived from trastuzumab, a monoclonal antibody used primarily in the treatment of HER2-positive breast cancer. This peptide serves as a stable signature marker for monitoring trastuzumab levels and its modifications in biological systems. Understanding the biological activity of FTISADTSK is crucial for assessing the pharmacokinetics and therapeutic efficacy of trastuzumab.

Structure and Composition

FTISADTSK is an endogenous peptide consisting of eight amino acids. Its sequence is derived from the heavy chain of trastuzumab and plays a critical role in its biological function. The stability and integrity of this peptide are essential for accurate quantification in biological samples.

Analytical Methods for Monitoring

The biological activity of FTISADTSK is often assessed using advanced analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method allows for the precise quantification of FTISADTSK in plasma samples. Studies have shown that FTISADTSK remains stable under various conditions, making it a reliable biomarker for trastuzumab levels .
  • Selected Reaction Monitoring (SRM) : SRM is employed to specifically monitor FTISADTSK, ensuring that its quantification is not affected by other peptides or proteins present in the sample matrix .

Stability and Deamidation

Research indicates that FTISADTSK exhibits significant stability during in vivo conditions. For instance, in a study monitoring trastuzumab degradation, FTISADTSK concentrations remained stable over extended periods, while other signature peptides showed considerable degradation . This stability suggests that FTISADTSK can serve as a reliable indicator of trastuzumab's pharmacological status.

Case Studies

  • Clinical Relevance : In a clinical setting, patients undergoing treatment with trastuzumab were monitored for FTISADTSK levels. The data revealed that after one year of treatment, up to 25% of circulating trastuzumab was deamidated at Asn55, which impacted its binding affinity to HER2 receptors . This finding underscores the importance of monitoring FTISADTSK as it reflects changes in trastuzumab's efficacy.
  • In Vitro Analysis : An experimental study assessed the impact of deamidation on trastuzumab's receptor binding capabilities. It was found that modifications at specific amino acid positions significantly reduced the biological activity of the antibody, highlighting how alterations in FTISADTSK could correlate with therapeutic outcomes .

Research Findings

The following table summarizes key research findings related to FTISADTSK:

Study ReferenceMethodologyKey Findings
LC-MS/MSFTISADTSK remains stable during digestion; minimal deamidation observed.
Clinical Study25% deamidation at Asn55 after one year; correlates with reduced receptor binding.
SRMEffective monitoring of FTISADTSK levels in human plasma samples.

Q & A

Basic Research Questions

Q. What are the standard analytical protocols for detecting and quantifying FTISADTSK in biological matrices?

  • Methodology : Use LC-MS/MS with selective reaction monitoring (SRM) for high specificity. Validate parameters include:

  • SRM transitions : Optimize m/z values for precursor and product ions (e.g., FTISADTSK transitions validated in trastuzumab studies) .
  • Validation criteria : Accuracy (recovery rates 103–110%), precision (RSD <5%), and sensitivity (S/N ≥32 at 20 ng/mL) as demonstrated in plasma studies .
  • Sample preparation : Solid-phase extraction (SPE) for plasma, with trypsin digestion to release the peptide .
    • Key data : See Table S-8/S-10 in validation studies for inter-day variability and stability .

Q. How can researchers confirm the structural identity of FTISADTSK in novel experimental settings?

  • Methodology :

Amino acid sequencing : Compare observed LC-MS/MS fragmentation patterns with theoretical spectra derived from the peptide sequence (F-T-I-S-A-D-T-S-K) .

Synthetic standards : Use commercially synthesized FTISADTSK with verified CAS 1431957-73-1 for retention time and spectral matching .

Purity validation : Ensure ≥95% purity via HPLC-UV and mass spectrometry .

Q. What are critical considerations for preventing FTISADTSK degradation during sample preparation?

  • Methodology :

  • Storage : Store samples at -80°C to minimize enzymatic degradation .
  • Protease inhibitors : Add phenylmethylsulfonyl fluoride (PMSF) or EDTA to biological matrices .
  • Digestion control : Optimize trypsin digestion time (e.g., 18 hours at 37°C) to avoid over-digestion or deamidation artifacts .

Advanced Research Questions

Q. How can researchers optimize SRM parameters for FTISADTSK quantification in complex matrices (e.g., tumor tissues)?

  • Methodology :

Collision energy optimization : Use stepped collision energy (e.g., 20–35 eV) to maximize ion intensity while minimizing background noise .

Matrix effects : Evaluate ion suppression via post-column infusion experiments. Normalize using stable isotope-labeled (SIL) internal standards (e.g., ¹³C/¹⁵N-labeled FTISADTSK) .

Limit of quantification (LOQ) : Achieve LOQ ≤20 ng/mL by enhancing dwell times (≥50 ms) and reducing scan cycles .

Q. How should discrepancies between ELISA and LC-MS/MS results for FTISADTSK be resolved?

  • Methodology :

  • Cross-validation : Compare both methods using identical patient samples. LC-MS/MS typically offers higher specificity for distinguishing FTISADTSK from structurally similar peptides .
  • Interference checks : For ELISA, test for heterophilic antibodies or matrix proteins that may cross-react .
  • Statistical analysis : Apply Bland-Altman plots to assess bias and concordance limits between the two methods .

Q. What experimental strategies address deamidation or oxidation artifacts in FTISADTSK during long-term stability studies?

  • Methodology :

  • Stress testing : Incubate FTISADTSK under accelerated conditions (e.g., pH 9.0, 40°C) to simulate deamidation. Monitor using high-resolution MS to identify +1 Da mass shifts (deamidation) or +16 Da (oxidation) .
  • Chromatographic separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve deamidated isoforms from native FTISADTSK .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under storage conditions .

Q. Data Contradiction and Interpretation

Q. How should conflicting FTISADTSK pharmacokinetic data from preclinical vs. clinical studies be analyzed?

  • Methodology :

  • Species-specific metabolism : Compare rodent vs. human clearance rates using allometric scaling .
  • Tissue distribution studies : Use radiolabeled FTISADTSK (³H or ¹⁴C) to quantify biodistribution differences .
  • Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models incorporating target-mediated drug disposition (TMDD) .

Q. What analytical frameworks validate FTISADTSK’s role in trastuzumab’s mechanism of action despite conflicting in vitro/in vivo data?

  • Methodology :

Knockout/knockdown models : Use CRISPR-Cas9 to delete FTISADTSK in HER2+ cell lines. Assess trastuzumab binding via surface plasmon resonance (SPR) .

Pathway analysis : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map FTISADTSK-associated signaling nodes (e.g., PI3K/AKT) .

Controlled variables : Standardize cell culture conditions (e.g., hypoxia, serum concentration) to reduce variability .

Q. Tables of Key Data

Table 1. LC-MS/MS Validation Parameters for FTISADTSK in Plasma

ParameterValueSource
Recovery Rate (%)103–110
Intra-day RSD (%)3.8
LOQ (ng/mL)20
Stability (24h, RT)98–102% recovery

Table 2. FTISADTSK Structural Properties

PropertyValueSource
Molecular FormulaC₄₂H₆₈N₁₀O₁₆
Molecular Weight (Da)969.05
Isoelectric Point (pI)3.20±0.10

Properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N10O16.C2H4O2/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43;1-2(3)4/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68);1H3,(H,3,4)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQCMUTDVIMHS-LYXGYIQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H72N10O18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.